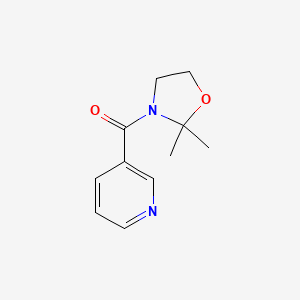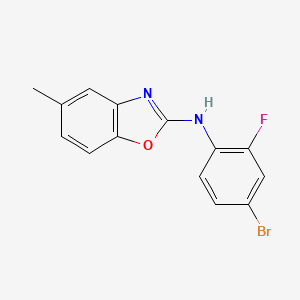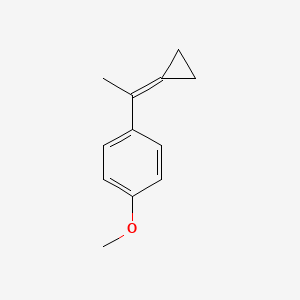![molecular formula C48H44N2O2 B14233836 4,4'-{Phenanthrene-9,10-diylbis[(4-butylphenyl)azanediyl]}dibenzaldehyde CAS No. 653584-14-6](/img/structure/B14233836.png)
4,4'-{Phenanthrene-9,10-diylbis[(4-butylphenyl)azanediyl]}dibenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-{Phenanthrene-9,10-diylbis[(4-butylphenyl)azanediyl]}dibenzaldehyde is a complex organic compound characterized by its phenanthrene core and two benzaldehyde groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{Phenanthrene-9,10-diylbis[(4-butylphenyl)azanediyl]}dibenzaldehyde typically involves multi-step organic reactions. One common method includes the formation of the phenanthrene core followed by the introduction of the butylphenyl and azanediyl groups. The final step involves the addition of the benzaldehyde groups under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-{Phenanthrene-9,10-diylbis[(4-butylphenyl)azanediyl]}dibenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The phenanthrene core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-{Phenanthrene-9,10-diylbis[(4-butylphenyl)azanediyl]}dibenzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 4,4’-{Phenanthrene-9,10-diylbis[(4-butylphenyl)azanediyl]}dibenzaldehyde involves its interaction with specific molecular targets. The phenanthrene core can intercalate with DNA, while the benzaldehyde groups can form covalent bonds with nucleophilic sites in proteins and enzymes. These interactions can modulate biological pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-{Anthracene-9,10-diylbis[(4-butylphenyl)azanediyl]}dibenzaldehyde
- 4,4’-{Naphthalene-1,8-diylbis[(4-butylphenyl)azanediyl]}dibenzaldehyde
Uniqueness
4,4’-{Phenanthrene-9,10-diylbis[(4-butylphenyl)azanediyl]}dibenzaldehyde is unique due to its phenanthrene core, which provides distinct electronic properties compared to anthracene and naphthalene derivatives. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and photonics.
Eigenschaften
CAS-Nummer |
653584-14-6 |
|---|---|
Molekularformel |
C48H44N2O2 |
Molekulargewicht |
680.9 g/mol |
IUPAC-Name |
4-(4-butyl-N-[10-(4-butyl-N-(4-formylphenyl)anilino)phenanthren-9-yl]anilino)benzaldehyde |
InChI |
InChI=1S/C48H44N2O2/c1-3-5-11-35-17-25-39(26-18-35)49(41-29-21-37(33-51)22-30-41)47-45-15-9-7-13-43(45)44-14-8-10-16-46(44)48(47)50(42-31-23-38(34-52)24-32-42)40-27-19-36(20-28-40)12-6-4-2/h7-10,13-34H,3-6,11-12H2,1-2H3 |
InChI-Schlüssel |
CYLUYUVDRZCIRA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=C(C4=CC=CC=C4C5=CC=CC=C53)N(C6=CC=C(C=C6)CCCC)C7=CC=C(C=C7)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane](/img/structure/B14233753.png)
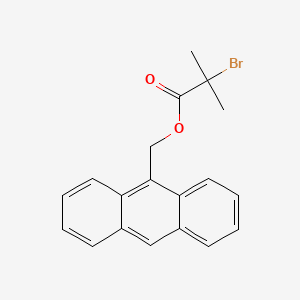
![Cyclohexyl bis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borinate](/img/structure/B14233759.png)

![Ethyl 2-[(1H-pyrazole-1-carbothioyl)sulfanyl]propanoate](/img/structure/B14233772.png)
![N-{[(Triphenylmethyl)sulfanyl]acetyl}glycyl-L-asparagine](/img/structure/B14233781.png)
![4-Chloro-2-nitro-1-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14233789.png)
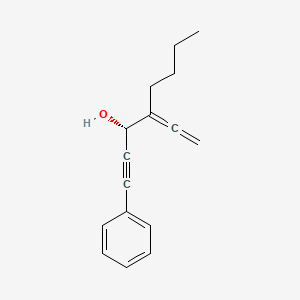
![2,2'-({2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}azanediyl)di(ethane-1-thiol)](/img/structure/B14233794.png)

![(3R,7S,8R,9S,10R,13S,14S,16R)-16-bromo-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14233804.png)
